N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
Description
Properties
IUPAC Name |
N-pyridin-3-yl-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-11(8-15-5-1)16-13-17-12(9-18-13)10-3-6-14-7-4-10/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCNBGBUKCWMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves the reaction of 3-aminopyridine with 4-(4-pyridyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like potassium carbonate . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Thiazole Ring Formation
The 1,3-thiazole core is constructed using 4-(bromoacetyl)pyridine hydrobromide and thiourea under reflux in ethanol, followed by purification via aqueous ammonium hydroxide precipitation ( , 71% yield). Microwave-assisted synthesis (100°C, 30 min) improves efficiency (95% yield) ( ).
Example Reaction:
N-Substitution at Thiazole-2-Amine
The 2-amine position undergoes alkylation or arylation. For example:
-
Reductive Amination : Reacting 2-aminothiazole derivatives with aldehydes (e.g., 3-methylbenzaldehyde) in THF, followed by NaBH₄ reduction, yields N-alkylated products (22% yield) ( ).
-
Microwave-Assisted Coupling : Direct coupling with pyridinyl halides under microwave irradiation enhances regioselectivity ( ).
Palladium-Catalyzed Coupling
The pyridyl substituents enable Suzuki-Miyaura coupling. For instance, brominated intermediates undergo cross-coupling with aryl boronic acids to introduce diverse substituents ( ).
Isothiocyanate Reactions
Treatment with thiophosgene in acetone forms isothiocyanate intermediates, which react with amines (e.g., pyridin-2-amine) to generate thiourea-linked derivatives ( , 36% yield).
Example:
Acid/Base Stability
The compound is stable under mild acidic/basic conditions (e.g., aqueous NaHCO₃), enabling purification via pH adjustment ( ).
Thermal Stability
Decomposition occurs above 250°C, with optimal reaction temperatures between 0–100°C ( ).
Key Reaction Data
Challenges and Optimizations
Scientific Research Applications
N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The compound’s unique structure distinguishes it from related thiazole derivatives. Key structural variations among analogs include:
Key Observations :
- Steric effects : Bulkier substituents (e.g., benzamide in ) may hinder binding compared to pyridyl groups, which are more compact and polar.
Pharmacological Activity Comparison
Key Observations :
- Thiazol-2-yl amines with phenyl/aryl substituents (e.g., ) show strong anti-inflammatory activity, likely due to interactions with COX-2 or p38 MAP kinase.
- The target compound’s pyridyl groups may enhance solubility and target specificity compared to lipophilic substituents (e.g., CF₃ in ).
Key Observations :
Biological Activity
N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is a compound characterized by its unique structure, which combines pyridine and thiazole moieties. This combination has been shown to impart significant biological activity, particularly in pharmacological applications such as anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H11N3S. The compound features a thiazole ring, which is known for its versatile biological activity. The presence of pyridine rings further enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1,3-thiazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting crucial enzymes involved in cancer proliferation.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.61 ± 0.92 | Inhibition of topoisomerase II |
| Compound B | LoVo (Colon Cancer) | 1.98 ± 1.22 | Inhibition of FAK |
| Compound C | A-431 (Skin Cancer) | <0.5 | Induction of apoptosis |
These compounds target various pathways critical for cancer cell survival and proliferation, including topoisomerase inhibition and apoptosis induction .
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15.0 | Moderate |
| This compound | Escherichia coli | 20.0 | Moderate |
The mechanism underlying this antimicrobial activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
3. Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazole derivatives have shown potential in other areas such as anti-inflammatory and anticonvulsant activities. For example:
- Anticonvulsant Activity : Certain thiazole derivatives have demonstrated significant anticonvulsant properties in animal models .
- Anti-inflammatory Effects : Some compounds have been noted for their ability to reduce inflammation markers in vitro.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A study on a series of thiazole compounds showed a marked reduction in tumor size in xenograft models when treated with this compound analogs.
- Case Study 2 : Clinical trials assessing the safety and efficacy of thiazole-based drugs indicated a favorable response rate among patients with specific types of cancers.
Q & A
Q. Key Data :
- Yields for analogous thiazole derivatives range from 45% to 78% depending on substituents .
- Reaction conditions often require refluxing in polar aprotic solvents (e.g., DMF, THF) for 12–24 hours .
Basic: How is the structural characterization of this compound typically performed?
Methodological Answer:
A multi-technique approach ensures accurate structural assignment:
- NMR Spectroscopy : and NMR confirm proton environments and carbon connectivity. For example, thiazole C2-H protons resonate at δ 7.8–8.2 ppm, while pyridyl protons appear as multiplet signals between δ 7.0–8.5 ppm .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles. A related compound, N-(4-chlorophenyl)-thiazole derivative, showed a dihedral angle of 12.5° between thiazole and pyridyl planes, indicating partial conjugation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas. For instance, [M+H]⁺ peaks with <2 ppm error confirm purity .
Contradiction Note : Discrepancies in NMR shifts (e.g., solvent-dependent pyridyl proton splitting) may require DFT calculations to resolve .
Advanced: What methodologies are employed to evaluate the thermodynamic stability of this compound under varying conditions?
Methodological Answer:
Thermal stability is assessed via:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures. A derivative with similar pyridyl-thiazole motifs showed stability up to 220°C, with a mass loss of 5% at 250°C .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions. For example, a glass transition temperature (T₉) of 85°C was observed for a related polymer-thiazole composite .
- Accelerated Stability Testing : Exposure to 40°C/75% RH for 4 weeks monitors hygroscopicity and degradation products via HPLC .
Advanced: How do variations in ligand coordination impact the structural and electronic properties of metal complexes involving this compound?
Methodological Answer:
The pyridyl and thiazole nitrogen atoms act as Lewis bases, forming complexes with transition metals:
- Coordination Modes :
- Monodentate (pyridyl-N) or bidentate (pyridyl-N and thiazole-N) binding is observed with Cu(I) or Pd(II), altering geometry (tetrahedral vs. square planar) .
- Thiourea derivatives of this compound form 1:1 to 1:5 CuX:L complexes, with 1:1 stoichiometry most common .
- Electronic Effects : Electron-withdrawing pyridyl groups reduce metal-to-ligand charge transfer (MLCT) energy, shifting UV-Vis absorption bands (e.g., λₘₐₓ = 450 nm for CuBr complexes vs. 420 nm for CuCl) .
Q. Structural Data :
- A CuBr complex with N-(3-pyridyl)thiourea exhibited a 1D polymeric chain with µ-S bridging, confirmed by X-ray .
Advanced: What experimental approaches are used to assess the anti-tumor potential of thiazole derivatives including this compound?
Methodological Answer:
In vitro assays are standard:
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. A derivative showed IC₅₀ = 18 µM against MCF-7, comparable to cisplatin .
- Mechanistic Studies :
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., -OCH₃) on the pyridyl ring enhance activity by 30% compared to halogens .
Advanced: How do researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
Methodological Answer:
Contradictions arise from tautomerism, solvent effects, or crystallographic disorder:
- Tautomerism : Thiazole NH vs. pyridyl proton exchange in DMSO-d₆ can blur NMR signals. Deuteration experiments or variable-temperature NMR differentiate tautomers .
- X-ray vs. NMR : Discrepancies in bond lengths (e.g., C-N vs. C=S) are resolved by comparing crystallographic data with DFT-optimized structures .
- Case Study : A nitrosoaniline derivative showed conflicting NOE correlations due to rotational isomerism; 2D ROESY confirmed the dominant conformer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
